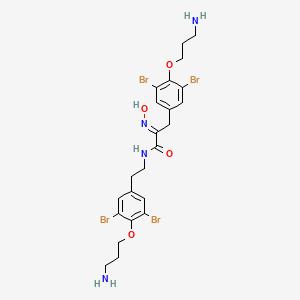
9-Benzyl-9H-carbazol-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-9H-carbazol-3-OL is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives have been extensively studied due to their versatile functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of biphenyl-utilizing bacteria to produce hydroxylated carbazole metabolites . The formation of 9-Benzyl-9H-carbazol-3-OL can be achieved through the spontaneous release from corresponding dihydrodiols .
Industrial Production Methods: Industrial production of this compound may involve electropolymerization techniques. For instance, the monomer can be electropolymerized on carbon fiber microelectrodes in the presence of specific reagents and conditions . This method ensures high purity and yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Benzyl-9H-carbazol-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of this compound by the spontaneous release from corresponding dihydrodiols is an example of an oxidation reaction .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include biphenyl, organic acids, and nutrient broth . Electropolymerization conditions may involve the use of boron trifluoride diethyl ether and ethyl ether .
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated carbazole derivatives
Applications De Recherche Scientifique
9-Benzyl-9H-carbazol-3-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological activities, including antibacterial, antifungal, antiparasitic, antiviral, and anticancer properties . Additionally, it is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
The mechanism of action of 9-Benzyl-9H-carbazol-3-OL involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit angiogenesis and inflammation . The compound’s effects are mediated through its interaction with various enzymes and receptors, leading to the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 9-Benzyl-9H-carbazol-3-OL include 9H-carbazole, 9H-fluorene, dibenzofuran, and dibenzothiophene . These compounds share structural similarities and exhibit comparable pharmacological activities.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of a benzyl group at the 9-position and a hydroxyl group at the 3-position. This specific functionalization imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
115552-05-1 |
|---|---|
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
9-benzylcarbazol-3-ol |
InChI |
InChI=1S/C19H15NO/c21-15-10-11-19-17(12-15)16-8-4-5-9-18(16)20(19)13-14-6-2-1-3-7-14/h1-12,21H,13H2 |
Clé InChI |
AHXOSLRXZZTJRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
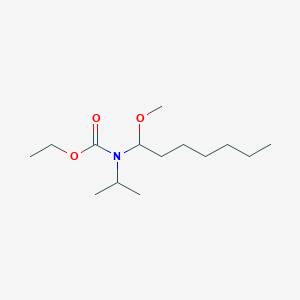
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
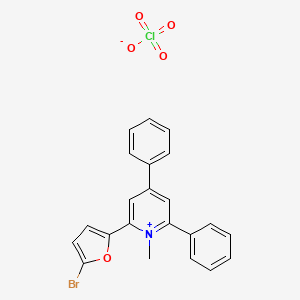
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
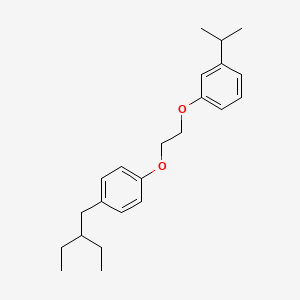
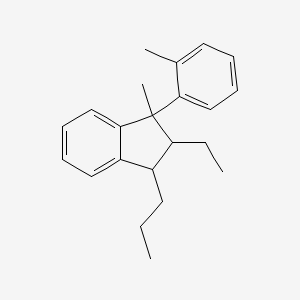
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
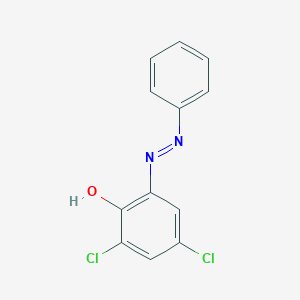

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
